

An In-Depth Technical Guide on (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 2-(aminomethyl)piperidine-1-carboxylate*

Cat. No.: *B1349872*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-**Benzyl 2-(aminomethyl)piperidine-1-carboxylate** is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a protected piperidine ring and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, particularly in the fields of neuroscience and targeted protein degradation. Due to the limited availability of public experimental data for this specific compound, this guide consolidates predicted data, information from structurally related compounds, and general methodologies relevant to this class of molecules.

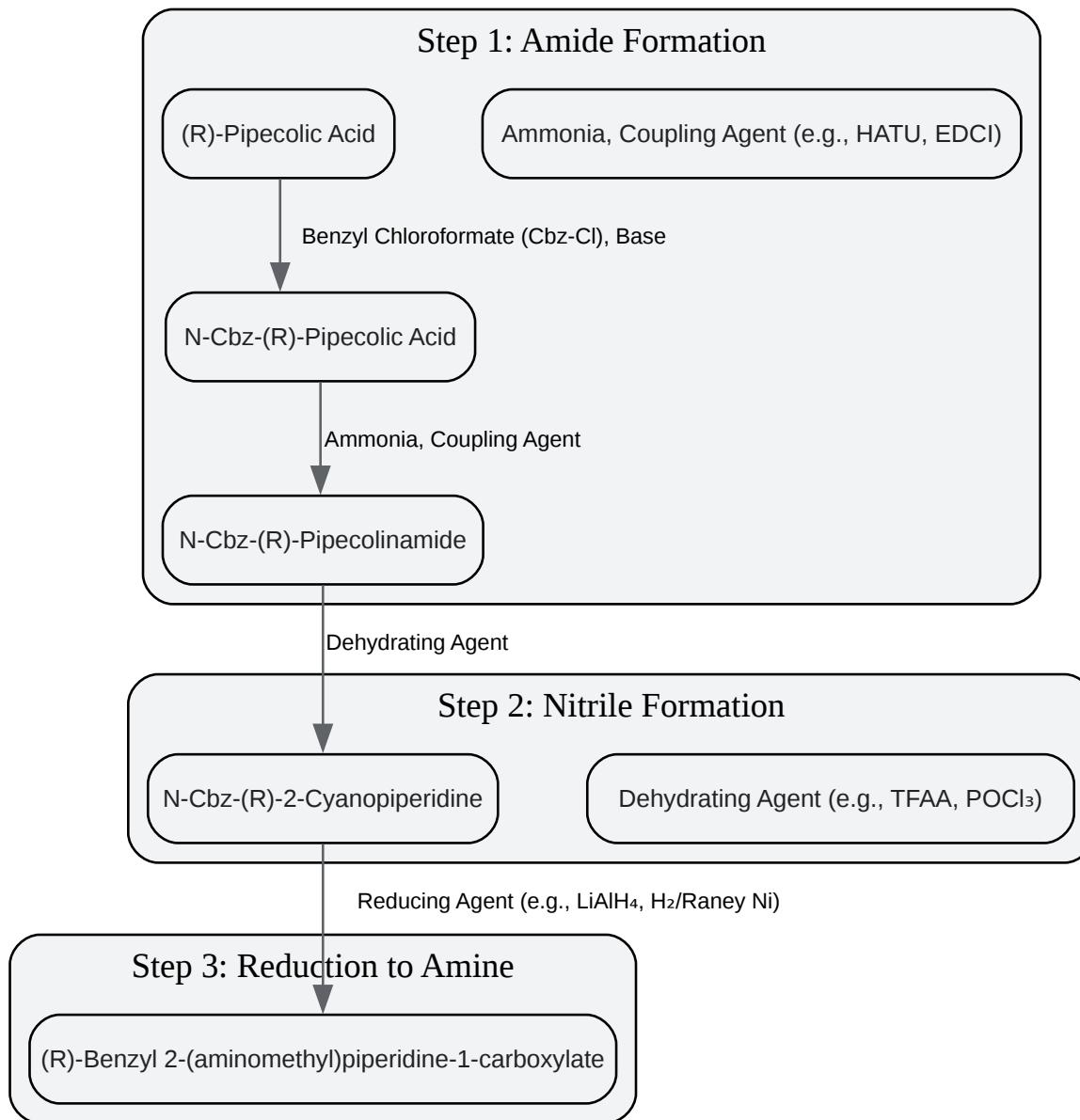
Chemical and Physical Properties

The fundamental properties of (R)-**Benzyl 2-(aminomethyl)piperidine-1-carboxylate** are summarized below. It is important to note that much of the publicly available quantitative data is computationally predicted rather than experimentally determined.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[1] [2]
Molecular Weight	248.32 g/mol	[1]
CAS Number	1217642-55-1	[1]
IUPAC Name	benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate	[1]
Appearance	Predicted: Colorless to yellow oil or solid	General
Melting Point	Not available	
Boiling Point	385.7 °C at 760 mmHg (Predicted)	[3]
Density	1.125 g/cm ³ (Predicted)	[3]
LogP	1.87 (Predicted)	[1]
Purity	Typically >95% (Commercial suppliers)	[1]
Storage Temperature	2-8°C, protect from light	[3]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate** are not readily available in the public domain, the expected spectroscopic signatures can be predicted based on its structure. Researchers should obtain and interpret their own analytical data for confirmation.


Spectroscopy	Predicted Peaks/Signals
¹ H NMR	Signals corresponding to the benzyl protons (aromatic region, ~7.3 ppm), the benzylic CH ₂ protons (~5.1 ppm), the piperidine ring protons (aliphatic region, ~1.2-4.0 ppm), the aminomethyl CH ₂ protons (~2.5-3.0 ppm), and the amine NH ₂ protons (broad singlet). The chemical shifts of the piperidine protons would be complex due to the carbamate rotamers.
¹³ C NMR	Resonances for the aromatic carbons of the benzyl group (~127-137 ppm), the carbonyl carbon of the carbamate (~155 ppm), the benzylic CH ₂ carbon (~67 ppm), and the aliphatic carbons of the piperidine ring and the aminomethyl group (~20-60 ppm).
IR (Infrared)	Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm ⁻¹), C-H stretching of aromatic and aliphatic groups (~2850-3100 cm ⁻¹), C=O stretching of the carbamate (~1690 cm ⁻¹), and C-N stretching (~1240 cm ⁻¹).
MS (Mass Spec)	The expected molecular ion peak [M] ⁺ or protonated molecular ion peak [M+H] ⁺ at m/z 248 or 249, respectively. Fragmentation patterns would likely show loss of the benzyl group or cleavage of the piperidine ring.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate** is not widely published. However, a representative synthesis can be conceptualized based on established methods for the preparation of chiral 2-substituted piperidines and N-protection chemistry. A common route involves the stereoselective reduction

of a corresponding 2-cyanopiperidine precursor, which itself can be derived from a chiral starting material such as (R)-pipecolic acid.

Representative Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Representative Experimental Protocol

Step 1: Protection of (R)-Pipecolic Acid

- Dissolve (R)-pipecolic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
- Cool the solution to 0°C in an ice bath.
- Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.
- Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and the pH between 9 and 10 by the concurrent addition of base.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Acidify the reaction mixture with an acid like HCl to a pH of ~2.
- Extract the product, N-Cbz-(R)-pipecolic acid, with an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.

Step 2: Amide Formation

- Dissolve the N-Cbz-(R)-pipecolic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- Add a coupling agent, such as HATU or EDCI, and an amine base like diisopropylethylamine (DIPEA).
- Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
- Extract the product, N-Cbz-(R)-pipecolinamide, and purify by column chromatography.

Step 3: Dehydration to Nitrile

- Dissolve the N-Cbz-(R)-pipecolinamide in an anhydrous solvent such as DCM or pyridine.
- Cool the solution to 0°C.
- Slowly add a dehydrating agent, for instance, trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).
- Allow the reaction to proceed at low temperature, then warm to room temperature.
- Quench the reaction carefully with ice/water or a saturated bicarbonate solution.
- Extract the product, N-Cbz-(R)-2-cyanopiperidine, and purify by column chromatography.

Step 4: Reduction to Primary Amine

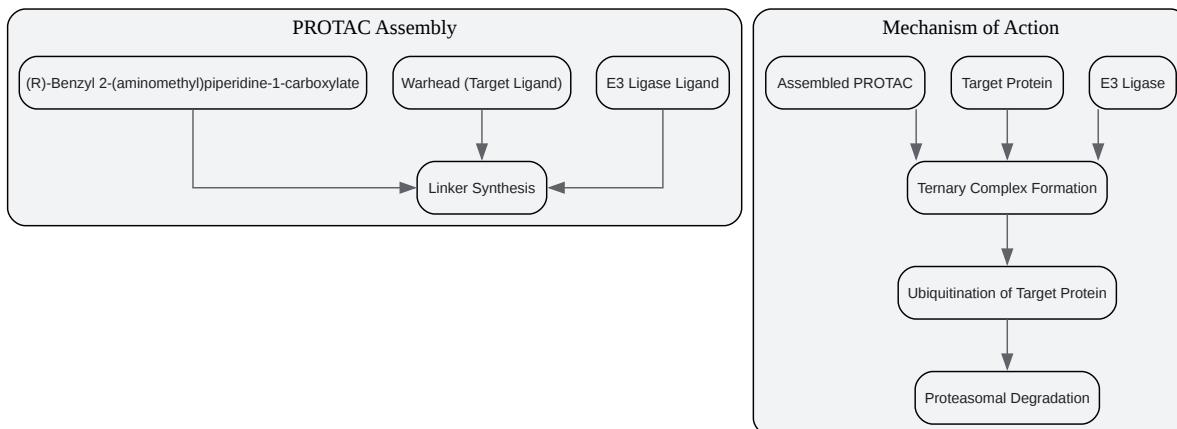
- Dissolve the N-Cbz-(R)-2-cyanopiperidine in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.
- Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH₄) in portions at 0°C.
- After the addition, the reaction can be stirred at room temperature or gently refluxed to ensure complete reduction.
- Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting aluminum salts and wash the filter cake with an organic solvent.
- Dry the filtrate and concentrate under reduced pressure.
- Purify the final product, **(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate**, by silica gel chromatography to yield the desired compound.

Biological and Medicinal Chemistry Context

This compound is a versatile intermediate in the synthesis of biologically active molecules. Its potential applications stem from the combined features of the piperidine scaffold and the reactive primary amine.

Role in Neuroscience Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). It is present in numerous approved drugs for neurological and psychiatric disorders. The general hypothesis is that the piperidine moiety can orient functional groups in a specific 3D space to facilitate binding to neurotransmitter receptors or transporters.


[Click to download full resolution via product page](#)

Caption: Logical relationship for the use of the title compound in neuroscience.

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a starting material where the aminomethyl group can be further functionalized to introduce pharmacophores that interact with specific biological targets.[3]

Application as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The piperidine moiety is often incorporated into PROTAC linkers to provide a degree of rigidity, which can be crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]

[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC assembly and its mechanism of action.

The aminomethyl group on the piperidine ring provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.

Conclusion

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a chiral building block with considerable potential in the development of new therapeutics. While detailed experimental data on the compound itself is sparse in the public domain, its structural motifs are well-represented in neuroactive compounds and in the linker technology for PROTACs. The representative synthesis and contextual information provided in this guide are intended to support researchers in the design and execution of their studies involving this and related molecules. It is imperative for researchers to conduct their own full experimental characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-BENZYL-2-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE [chemicalbook.com]
- 3. Cas 811842-18-9,2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349872#r-benzyl-2-aminomethyl-piperidine-1-carboxylate-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com